molecular formula C10H9N3O B575736 7-Methoxy-4H-benzo[4,5]imidazo[1,2-b]pyrazole CAS No. 179308-62-4

7-Methoxy-4H-benzo[4,5]imidazo[1,2-b]pyrazole

Cat. No.: B575736
CAS No.: 179308-62-4
M. Wt: 187.202
InChI Key: QLPZVGXVZZPGNI-UHFFFAOYSA-N
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Description

7-Methoxy-4H-benzo[4,5]imidazo[1,2-b]pyrazole is a heterocyclic compound that belongs to the class of benzoimidazopyrazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4H-benzo[4,5]imidazo[1,2-b]pyrazole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable pyrazole derivative in the presence of a catalyst. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of green solvents and catalysts is also explored to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-4H-benzo[4,5]imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a demethylated product.

Scientific Research Applications

7-Methoxy-4H-benzo[4,5]imidazo[1,2-b]pyrazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Methoxy-4H-benzo[4,5]imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Benzo[4,5]imidazo[1,2-a]pyrimidine
  • Benzo[4,5]imidazo[1,2-a]pyrazine
  • Benzo[4,5]imidazo[1,2-a]pyridine

Comparison: 7-Methoxy-4H-benzo[4,5]imidazo[1,2-b]pyrazole is unique due to its methoxy substitution, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct and valuable compound for research and development.

Properties

CAS No.

179308-62-4

Molecular Formula

C10H9N3O

Molecular Weight

187.202

IUPAC Name

7-methoxy-1H-pyrazolo[1,5-a]benzimidazole

InChI

InChI=1S/C10H9N3O/c1-14-7-2-3-8-9(6-7)13-10(12-8)4-5-11-13/h2-6,11H,1H3

InChI Key

QLPZVGXVZZPGNI-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C3N2NC=C3

Synonyms

4H-Pyrazolo[1,5-a]benzimidazole,7-methoxy-(9CI)

Origin of Product

United States

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